Boc-Tyr(3,5-Cl2)-OH
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Overview
Description
Boc-Tyr(3,5-Cl2)-OH: is a chemical compound that belongs to the class of protected amino acids. It is a derivative of tyrosine, where the hydroxyl group on the phenyl ring is substituted with chlorine atoms at the 3 and 5 positions. The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Boc-Tyr(3,5-Cl2)-OH typically begins with commercially available tyrosine.
Chlorination: The phenyl ring of tyrosine is chlorinated at the 3 and 5 positions using reagents such as chlorine gas or N-chlorosuccinimide in the presence of a catalyst.
Protection: The amino group of the chlorinated tyrosine is then protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination and protection reactions, followed by automated purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-Tyr(3,5-Cl2)-OH can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding the original tyrosine derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dechlorinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-Tyr(3,5-Cl2)-OH is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during coupling reactions.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function by incorporating it into synthetic peptides and proteins.
Medicine:
Drug Development: this compound is explored for its potential in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry:
Biochemical Research: The compound is used in various biochemical assays and research applications to study enzyme kinetics and protein interactions.
Mechanism of Action
Molecular Targets and Pathways: Boc-Tyr(3,5-Cl2)-OH exerts its effects primarily through its incorporation into peptides and proteins. The presence of chlorine atoms on the phenyl ring can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The Boc protecting group ensures that the amino group remains unreactive during synthesis, allowing for selective reactions at other sites.
Comparison with Similar Compounds
Boc-Tyr-OH: The non-chlorinated version of Boc-Tyr(3,5-Cl2)-OH, used in similar applications but lacks the chlorine atoms.
Boc-Phe(3,5-Cl2)-OH: A similar compound where phenylalanine is chlorinated at the 3 and 5 positions instead of tyrosine.
Uniqueness: this compound is unique due to the presence of chlorine atoms on the phenyl ring, which can significantly alter its chemical properties and interactions compared to non-chlorinated derivatives. This makes it a valuable tool in studying the effects of halogenation on peptide and protein function.
Properties
IUPAC Name |
(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNLRGVZPAASPS-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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